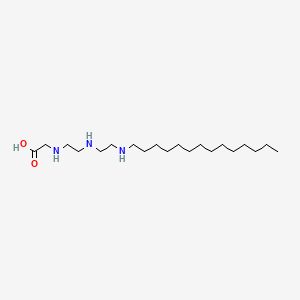

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine

Description

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine is a glycine derivative featuring a myristyl (C14) chain attached via a bis-aminoethyl spacer. Its amphiphilic structure, combining a hydrophilic glycine head and a hydrophobic alkyl tail, suggests applications in surfactant systems, drug delivery, or biochemical research.

Properties

CAS No. |

57898-45-0 |

|---|---|

Molecular Formula |

C20H43N3O2 |

Molecular Weight |

357.6 g/mol |

IUPAC Name |

2-[2-[2-(tetradecylamino)ethylamino]ethylamino]acetic acid |

InChI |

InChI=1S/C20H43N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-15-16-22-17-18-23-19-20(24)25/h21-23H,2-19H2,1H3,(H,24,25) |

InChI Key |

VVMPLJNUVMLPFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCNCCNCCNCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine typically involves the following steps:

Formation of Myristylamine: Myristic acid is first converted to myristylamine through a reduction reaction using reagents such as lithium aluminum hydride (LiAlH4).

Coupling Reaction: The myristylamine is then reacted with ethylenediamine to form N-(2-Myristylaminoethyl)ethylenediamine.

Glycine Attachment: Finally, the N-(2-Myristylaminoethyl)ethylenediamine is coupled with glycine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Formation of carboxylic acids or aldehydes

Reduction: Formation of primary or secondary amines

Substitution: Formation of substituted amines or amides

Scientific Research Applications

Biochemical Applications

1.1. Membrane-Active Properties

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine exhibits surfactant properties that make it useful in the formulation of drug delivery systems. Its amphiphilic nature allows it to interact with biological membranes, enhancing the permeability of drugs across lipid bilayers. This characteristic is particularly beneficial for the development of liposomal formulations that can encapsulate hydrophilic drugs, improving their bioavailability.

1.2. Antimicrobial Activity

Research has indicated that myristylglycine possesses antimicrobial properties, making it a candidate for use in developing antimicrobial agents. The compound's ability to disrupt microbial membranes can be harnessed in formulating topical antiseptics or preservatives in cosmetic products.

Pharmaceutical Applications

2.1. Drug Delivery Systems

The unique structure of this compound allows it to serve as a carrier for therapeutic agents. Its ability to form micelles can be utilized to improve the solubility and stability of poorly soluble drugs, facilitating their delivery in clinical settings.

2.2. Cancer Treatment

There is ongoing research into the use of myristylglycine as a potential agent in cancer therapy. Its capacity to enhance drug absorption and target specific tissues may improve the efficacy of chemotherapeutic agents while reducing side effects.

Agricultural Applications

3.1. Plant Growth Enhancer

Studies have suggested that this compound can act as a plant growth regulator. Its application may lead to increased nutrient uptake and improved growth rates in various crops, providing an environmentally friendly alternative to synthetic fertilizers.

3.2. Pest Control

The compound's surfactant properties can also be utilized in agricultural practices for pest control formulations. By enhancing the adhesion and penetration of pesticides on plant surfaces, myristylglycine can improve the effectiveness of pest management strategies.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine involves its interaction with molecular targets such as proteins and enzymes. The myristyl group allows the compound to anchor to cell membranes, facilitating its interaction with membrane-bound proteins. The aminoethyl and glycine moieties can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can modulate various biochemical pathways, making it a versatile tool in scientific research .

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison of Glycine Derivatives

Key Observations:

- Hydrophobicity : The myristyl derivative exhibits greater lipophilicity compared to polar analogues like N-(2-Methoxyethyl)-N-methylglycine, enhancing membrane permeability .

- Functional Groups: The cyanoethyl group in N-(2-Cyanoethyl)glycine introduces electron-withdrawing effects, altering reactivity in synthetic pathways compared to the electron-rich myristyl chain .

Key Observations:

- Drug Delivery : The myristyl compound’s lipid-like structure may improve cargo encapsulation efficiency compared to peptoid-based carriers .

- Toxicity vs. Utility: While AEG is a toxin, the myristyl derivative’s surfactant properties could be exploited for non-toxic applications like emulsifiers .

Physicochemical Properties

Table 3: Solubility and Stability

Key Observations:

- Solubility : The myristyl compound’s low water solubility contrasts with AEG’s high solubility, influencing their respective applications in hydrophobic vs. aqueous environments .

- Stability : The myristyl chain may confer oxidative stability compared to unsaturated analogues like the octadecenyl derivative .

Biological Activity

N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine, also known as this compound monohydrochloride, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is , and it possesses a molecular weight of approximately 359.58 g/mol. The structure features a myristyl group, which is a fatty acid chain that enhances the lipophilicity of the compound, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H43N3O2 |

| Molecular Weight | 359.58 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins due to its amphiphilic nature. The myristyl group facilitates membrane penetration, potentially enhancing the delivery of the aminoethylglycine moiety into cells.

- Membrane Interaction : The hydrophobic myristyl tail allows for integration into lipid bilayers, which may alter membrane fluidity and permeability.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with various receptors involved in cellular signaling pathways, although specific receptors have yet to be identified.

Therapeutic Applications

Research indicates potential applications in the following areas:

- Antimicrobial Activity : Compounds with similar structures have shown promise as antimicrobial agents. The fatty acid component may enhance interaction with microbial membranes.

- Drug Delivery Systems : The amphiphilic nature makes it suitable for use in drug delivery formulations, potentially improving the bioavailability of hydrophilic drugs.

Case Studies and Research Findings

Table 2: Summary of Biological Activities

Q & A

Basic Synthesis

Q: What synthetic methodologies are commonly employed for the preparation of N-(2-((2-Myristylaminoethyl)amino)ethyl)glycine, and how can reaction yields be optimized? A: The compound is synthesized via sequential alkylation and amidation steps. A high-yield approach involves reacting myristylamine with ethylenediamine derivatives under anhydrous conditions, followed by glycine conjugation. Key optimizations include:

- Reagent stoichiometry: Maintaining a 1:1 molar ratio of myristylamine to ethylenediamine intermediate to minimize side products.

- Catalysis: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) for efficient amide bond formation .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures to isolate the product (>95% purity).

Structural Characterization

Q: Which analytical techniques are critical for confirming the structural integrity of this compound? A:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.2–1.4 ppm (myristyl chain -CH₂-), δ 3.2–3.5 ppm (-NH-CH₂-CH₂-NH-), and δ 3.8 ppm (glycine -CH₂-COO-) .

- ¹³C NMR: Signals at 14–23 ppm (myristyl chain carbons) and 170–175 ppm (amide/ester carbonyls).

- IR Spectroscopy: Bands at ~3300 cm⁻¹ (N-H stretch), 1640–1680 cm⁻¹ (amide I), and 1550 cm⁻¹ (amide II) confirm secondary amide bonds .

Safety Handling

Q: What safety protocols are essential for handling this compound in laboratory settings? A:

- Hazards: Classified as a skin/eye irritant (GHS Category 2/2A). Avoid inhalation and direct contact .

- PPE: Nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling.

- Storage: Store at 2–8°C in airtight containers away from oxidizers. Degradation risks increase with prolonged storage .

Analytical Quantification

Q: How can researchers quantify trace levels of this compound in biological samples? A:

- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 386.3 → 142.1 (quantifier) and 386.3 → 98.1 (qualifier) .

- Sample Prep: Solid-phase extraction (C18 cartridges) or protein precipitation with acetonitrile to reduce matrix interference .

Advanced Applications

Q: What biomedical applications exploit the amphiphilic properties of this compound? A:

- Drug Delivery: Forms micelles or liposomes for hydrophobic drug encapsulation. The myristyl chain enhances membrane permeability .

- Bioconjugation: Serves as a linker for antibody-drug conjugates (ADCs) due to its amine-reactive termini .

Solubility & Formulation

Q: How can aqueous solubility challenges of this compound be addressed? A:

- Salt Formation: Convert to sodium salts (e.g., CAS 94087-03-3) via reaction with NaOH, improving solubility to >50 mg/mL .

- Co-solvents: Use ethanol or PEG-400 (≤20% v/v) in buffered solutions (pH 7.4) .

Degradation Studies

Q: What accelerated stability testing methods assess the degradation pathways of this compound? A:

- Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor hydrolysis (amide bond cleavage) via HPLC.

- Oxidative Stress: Treat with 3% H₂O₂; analyze by LC-MS for oxidation products (e.g., glycine derivatives) .

Mechanistic Studies

Q: How can researchers investigate the interaction of this compound with lipid bilayers? A:

- Fluorescence Anisotropy: Label the compound with dansyl chloride and measure membrane incorporation in DPPC liposomes.

- MD Simulations: Use GROMACS to model myristyl chain insertion into lipid bilayers, analyzing free energy profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.